4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

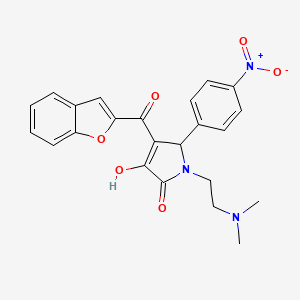

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by three key structural features:

2-(Dimethylamino)ethyl substituent at position 1, contributing to solubility and possible ionic interactions via its tertiary amine.

4-Nitrophenyl group at position 5, providing strong electron-withdrawing effects that may influence electronic distribution and binding affinity.

This compound’s design aligns with pharmacophore models for bioactive pyrrolones, which often exhibit antiestrogenic, antimicrobial, or kinase-modulating properties .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c1-24(2)11-12-25-20(14-7-9-16(10-8-14)26(30)31)19(22(28)23(25)29)21(27)18-13-15-5-3-4-6-17(15)32-18/h3-10,13,20,28H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQZHMUXENLHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

Compound A has a molecular formula of and features several functional groups that may contribute to its biological activities. The presence of the benzofuran moiety is significant due to its known pharmacological properties, including anti-inflammatory and antimicrobial effects.

Molecular Structure

- Benzofuran moiety : Implicated in various biological activities.

- Dimethylamino group : May enhance lipophilicity and bioavailability.

- Nitrophenyl group : Known for potential antimicrobial properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to Compound A demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Method Used |

|---|---|---|

| Compound A | Staphylococcus aureus | Agar disc-diffusion |

| Compound A | Escherichia coli | Agar disc-diffusion |

| Compound A | Proteus mirabilis | Agar disc-diffusion |

The antimicrobial efficacy of Compound A can be attributed to the presence of the nitrophenyl group, which has been associated with enhanced antibacterial activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Activity

The structure of Compound A suggests potential anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, studies on related benzofuran derivatives have shown:

- Inhibition of TNF-α production : Key in mediating inflammatory responses.

- Reduction in leukocyte migration : Implicating a role in modulating immune response.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- In vitro testing of a series of nitro-substituted benzofurans, including derivatives of Compound A, revealed significant inhibition against S. aureus and E. coli. The minimum inhibitory concentration (MIC) values were determined, indicating strong potential for therapeutic applications in treating bacterial infections .

- Case Study on Anti-inflammatory Effects :

The precise mechanisms through which Compound A exerts its biological effects are still under investigation. However, it is hypothesized that:

- The nitrophenyl group may interact with bacterial cell membranes or enzymes critical for cell wall synthesis.

- The dimethylamino group enhances cellular uptake, facilitating action within target cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a systematic comparison of the target compound with structurally related analogs from the literature.

Substituent Analysis

Table 1: Key Substituents and Their Variations

Key Observations

Aroyl Group Variations :

- The benzofuran-2-carbonyl group (target compound) offers a rigid, planar structure compared to simpler benzoyl derivatives (e.g., 4-chlorobenzoyl in ). This may enhance binding to hydrophobic pockets in biological targets .

- Electron-withdrawing groups (e.g., nitro in , chloro in ) are common, but the benzofuran moiety introduces additional steric and electronic complexity.

N-Substituent Effects: The 2-(dimethylamino)ethyl chain (target compound) balances hydrophilicity and steric bulk. In contrast, the 3-(dimethylamino)propyl group () has a longer alkyl chain, which may reduce solubility but increase membrane permeability .

5-Position Substituent Impact: The 4-nitrophenyl group (target compound) is a stronger electron-withdrawing substituent than the 3-nitrophenyl () or 4-dimethylaminophenyl (). This para-substitution likely optimizes resonance stabilization and dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.